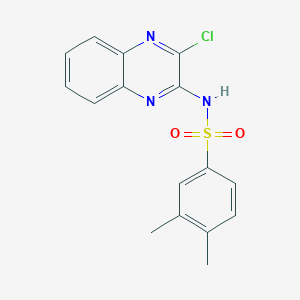

N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide

CAS No.: 1949816-27-6

Cat. No.: VC3101340

Molecular Formula: C16H14ClN3O2S

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1949816-27-6 |

|---|---|

| Molecular Formula | C16H14ClN3O2S |

| Molecular Weight | 347.8 g/mol |

| IUPAC Name | N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C16H14ClN3O2S/c1-10-7-8-12(9-11(10)2)23(21,22)20-16-15(17)18-13-5-3-4-6-14(13)19-16/h3-9H,1-2H3,(H,19,20) |

| Standard InChI Key | WYVNGIINVVWJMD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl)C |

| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl)C |

Introduction

Chemical Structure and Classification

N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide belongs to the broader category of N-(3-chloro-quinoxalin-2-yl)sulfonamides, which are important intermediates in the synthesis of pharmaceutically active compounds. The structure consists of a quinoxaline core with a chlorine substituent at the 3-position, and a sulfonamide linkage at the 2-position connecting to a 3,4-dimethylbenzene group .

The compound falls under the classification of quinoxaline derivatives, which have gained significant attention in medicinal chemistry due to their versatile biological activities. Quinoxaline-based compounds are known to possess anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties, making them valuable scaffolds in drug discovery .

Structural Components

The structure of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can be divided into three key components:

-

Quinoxaline core - A bicyclic heterocyclic system containing two nitrogen atoms

-

Chlorine substituent - Located at the 3-position of the quinoxaline ring

-

3,4-dimethylbenzenesulfonamide group - Connected to the 2-position of the quinoxaline ring

This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential biological activities.

Synthetic Approaches

The synthesis of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide follows general methods for preparing N-(3-chloro-quinoxalin-2-yl)sulfonamides, which serve as important intermediates in the preparation of N-(3-amino-quinoxalin-2-yl)-sulfonamides .

General Synthetic Route

The general approach for synthesizing N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide likely involves the following steps:

-

Preparation of 2,3-dichloroquinoxaline from o-phenylenediamine and oxalic acid, followed by chlorination

-

Nucleophilic substitution reaction with 3,4-dimethylbenzenesulfonamide to displace one of the chlorine atoms, yielding the target compound

The patent information suggests that these N-(3-chloro-quinoxalin-2-yl)sulfonamides serve as valuable building blocks, particularly in drug synthesis, indicating the importance of compounds like N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide in pharmaceutical development .

The research on novel quinoxaline derivatives indicates that many compounds in this class demonstrate dual inhibition of EGFR and COX-2, contributing to their anticancer and anti-inflammatory properties . These findings suggest potential similar activities for N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide, particularly as it shares structural features with these bioactive compounds.

Structure-Activity Relationships

The biological activity of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide would be influenced by its structural components:

-

The quinoxaline scaffold provides a rigid, planar framework that can interact with biological targets

-

The chlorine substituent at position 3 may enhance binding affinity and modulate lipophilicity

-

The sulfonamide group can form hydrogen bonds with target proteins

-

The 3,4-dimethylbenzene moiety contributes to hydrophobic interactions

Understanding these structure-activity relationships is crucial for optimizing the compound's biological properties and developing more effective derivatives.

Analytical Characterization

Analytical techniques for the characterization of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide would include spectroscopic methods commonly used for similar quinoxaline derivatives.

Spectroscopic Analysis

Based on characterization methods for related compounds, the following spectroscopic techniques would be valuable for identifying and analyzing N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide:

| Analytical Technique | Expected Key Features |

|---|---|

| IR Spectroscopy | Characteristic bands for S=O stretching (1350-1150 cm⁻¹), N-H stretching (3300-3500 cm⁻¹) |

| ¹H NMR | Signals for aromatic protons (7-8 ppm), methyl protons (2-3 ppm), NH proton (9-10 ppm) |

| ¹³C NMR | Characteristic signals for aromatic carbons, methyl carbons, and carbons connected to heteroatoms |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure |

Similar quinoxaline derivatives described in the literature were characterized using these techniques, providing a framework for the analysis of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide .

Role as a Chemical Building Block

N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide serves as an important intermediate in the synthesis of more complex compounds with enhanced biological activities.

Application in Drug Discovery

As indicated in the patent information, N-(3-chloro-quinoxalin-2-yl)sulfonamides like N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide are valuable in the synthesis of drugs . Specifically, they serve as precursors to N-(3-amino-quinoxalin-2-yl)-sulfonamides, which may possess enhanced biological activities.

Comparison with Related Compounds

Comparing N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide with other quinoxaline derivatives provides context for understanding its unique properties and potential applications.

Structural Comparison

The table below compares key structural features of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide with related compounds:

| Compound | Core Structure | Key Substituents | Notable Differences |

|---|---|---|---|

| N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide | Quinoxaline | 3-Cl, 2-sulfonamide with 3,4-dimethylbenzene | Reference compound |

| N-(3-amino-quinoxalin-2-yl)-sulfonamides | Quinoxaline | 3-NH₂, 2-sulfonamide | Amino group instead of chlorine at position 3 |

| 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide | Quinoxaline | 4-methyl, 3-oxo, 2-carbohydrazide | Different functional groups at positions 2, 3, and 4 |

Future Research Directions

Research on N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide could be expanded in several directions:

-

Comprehensive biological evaluation to determine its specific activities

-

Development of structure-activity relationships through systematic modifications

-

Exploration of potential applications beyond the pharmaceutical field

-

Optimization of synthetic methods for more efficient preparation

-

Investigation of mechanisms of action at the molecular level

These research avenues would contribute to a deeper understanding of the compound's properties and expand its applications in medicinal chemistry and drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume